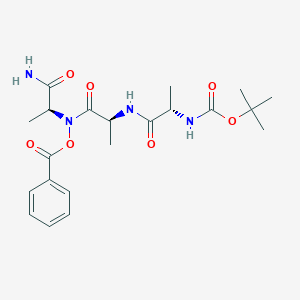

Boc-Ala-Ala-N(OBz)Ala-NH2

Description

Evolution of Synthetic Peptide Derivatives in Biochemical Research

The journey of synthetic peptides began over a century ago, but it was the groundbreaking synthesis of oxytocin (B344502) that truly ignited research into bioactive peptides. researchgate.net A pivotal moment in this evolution was the development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in 1963, a technique that revolutionized the field by enabling the rapid and efficient production of peptides. rsc.org This innovation paved the way for the widespread manufacturing of peptides as active pharmaceuticals. researchgate.net

Initially, research focused on replicating naturally occurring peptides. However, scientists soon realized the potential of creating synthetic analogues with enhanced properties. nih.gov This led to the development of a vast array of peptide derivatives designed for specific applications, from inhibiting protein-protein interactions to acting as potent activators of cellular pathways. mdpi.com The ability to synthesize peptides with controlled chemical identities has been a game-changer, allowing for the creation of molecules with up to 30-50 residues with good yields. nih.gov

Significance of Modified Amino Acid Residues in Peptide Design

The incorporation of modified amino acid residues is a cornerstone of modern peptide design, offering a powerful strategy to enhance the therapeutic potential of peptides. mdpi.com Natural peptides are often susceptible to degradation by proteases, limiting their efficacy. mdpi.com By introducing non-canonical amino acids or modifying existing ones, researchers can create peptides that are more resistant to enzymatic breakdown, thereby increasing their stability and bioavailability. mdpi.comresearchgate.net

Contextualizing Boc-Ala-Ala-N(OBz)Ala-NH2 within Peptide Science

This compound, also known by its systematic name tert-Butoxycarbonyl-L-alanine-L-alanine-N-benzoxy-L-alanine amide, is a synthetic tripeptide derivative. smolecule.com Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a benzyloxy (OBz) modification on the amide nitrogen of the third alanine (B10760859) residue. This unique combination of a protecting group and a modified amino acid residue makes it a valuable building block in the synthesis of more complex peptides. smolecule.com

The Boc group is a standard protecting group in peptide synthesis, readily removed under acidic conditions to allow for further chain elongation. smolecule.com The N-benzyloxy modification introduces a non-natural element into the peptide backbone, which can influence its conformational preferences and resistance to proteolysis. While extensive biological activity data for this compound itself is not widely documented, its structural motifs suggest potential applications in areas where peptide stability is crucial. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C21H30N4O7 |

| Molecular Weight | 450.5 g/mol |

| Common Name | This compound |

| Systematic Name | tert-Butoxycarbonyl-L-alanine-L-alanine-N-benzoxy-L-alanine amide |

Research Paradigms and Methodological Approaches in Studying Complex Peptide Analogues

The study of complex peptide analogues like this compound relies on a combination of sophisticated synthetic and analytical techniques. The synthesis of such compounds typically involves multi-step solution-phase or solid-phase peptide synthesis (SPPS) protocols. researchgate.netsmolecule.com These methods allow for the precise control of the amino acid sequence and the introduction of specific modifications.

Once synthesized, a battery of analytical methods is employed to characterize the peptide analogue. High-performance liquid chromatography (HPLC) is used to purify the compound and assess its purity, while mass spectrometry (MS) confirms its molecular weight. researchgate.net For detailed structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool.

To investigate the potential biological relevance of these analogues, researchers employ a variety of in silico and in vitro methods. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how a peptide might interact with a biological target. frontiersin.org In vitro assays, such as binding affinity tests and enzyme inhibition studies, provide experimental validation of these predictions and shed light on the compound's biological function. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C21H30N4O7 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |

InChI |

InChI=1S/C21H30N4O7/c1-12(24-20(30)31-21(4,5)6)17(27)23-13(2)18(28)25(14(3)16(22)26)32-19(29)15-10-8-7-9-11-15/h7-14H,1-6H3,(H2,22,26)(H,23,27)(H,24,30)/t12-,13-,14-/m0/s1 |

InChI Key |

OGNQWNICWXFYDA-IHRRRGAJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N([C@@H](C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N(C(C)C(=O)N)OC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations for Boc Ala Ala N Obz Ala Nh2 and Its Analogues

Methodological Foundations in Peptide Synthesis

The creation of oligopeptides like Boc-Ala-Ala-N(OBz)Ala-NH2 relies on well-established methodologies that allow for the sequential addition of amino acids. Both solid-phase and solution-phase techniques offer distinct advantages and are chosen based on the specific requirements of the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Oligopeptide Assembly

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, is a cornerstone of modern peptide synthesis. masterorganicchemistry.com It simplifies the process by anchoring the growing peptide chain to a solid support, typically a resin, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps. masterorganicchemistry.comacs.orgchempep.com This approach significantly streamlines the synthesis of oligopeptides. acs.orgnih.gov

For the assembly of a tripeptide such as this compound, a common strategy involves the use of a Rink amide resin, which upon cleavage yields a C-terminal amide. acs.org The synthesis proceeds in a C-terminal to N-terminal direction. chempep.com The process begins with the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is achieved. acs.org

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Acidic (e.g., TFA) americanpeptidesociety.orgpeptide.com | Basic (e.g., Piperidine) americanpeptidesociety.org |

| Side-Chain Protection | Benzyl-based | tert-Butyl-based |

| Final Cleavage | Strong acid (e.g., HF) nih.gov | Acidic (e.g., TFA) masterorganicchemistry.com |

| Key Advantage | Useful for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org | Milder conditions, compatible with automated synthesizers. americanpeptidesociety.org |

Solution-Phase Synthetic Routes for Peptide Fragments

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for sequences that may be challenging to assemble on a solid support. chempep.comcreative-peptides.comnih.gov This classical approach involves the coupling of amino acids or peptide fragments in a suitable solvent. creative-peptides.com

Solution-phase synthesis can be categorized into stepwise synthesis, where amino acids are added one by one, and fragment condensation, where pre-synthesized peptide fragments are coupled together. chempep.comcreative-peptides.com Stepwise synthesis is generally suitable for shorter peptides. creative-peptides.com Fragment condensation is often more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. chempep.com

A key challenge in solution-phase synthesis is the purification of intermediates after each coupling step, which often requires chromatography or recrystallization. researchgate.net To address this, "Group-Assisted Purification" (GAP) methods have been developed, where a protecting group is used that facilitates purification by extraction and washing, avoiding the need for column chromatography. researchgate.net

Development and Incorporation of the N(OBz)Ala Building Block

The presence of the non-canonical amino acid, N-Benzoyloxyalanine (N(OBz)Ala), in the target peptide introduces specific synthetic challenges that require dedicated strategies for its preparation and incorporation into the peptide chain.

Synthesis of N-Benzoyloxyalanine (N(OBz)Ala) Precursors and Derivatives

The synthesis of the N(OBz)Ala building block itself is a critical preliminary step. This typically involves the modification of an alanine (B10760859) precursor. One plausible route involves the N-hydroxylation of a protected alanine derivative, followed by benzoylation of the resulting hydroxylamine (B1172632). The benzoyl group is introduced to protect the hydroxylamine and to impart specific properties to the final peptide. The synthesis of related N-benzoyl derivatives often involves the reaction of an appropriate precursor with benzoyl chloride. nih.govnih.gov Another approach could involve the reaction of a suitable amine with a benzoylating agent under appropriate conditions. mdpi.com

Optimized Coupling Procedures for Sterically Hindered or Modified Amino Acids

The incorporation of modified or sterically hindered amino acids, such as N(OBz)Ala, into a peptide sequence often requires optimized coupling conditions to overcome reduced reactivity. Standard coupling reagents may prove inefficient, leading to low yields and side reactions. researchgate.net

A variety of powerful coupling reagents have been developed to address these challenges. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain. uniurb.itjpt.com

Common Classes of Coupling Reagents:

Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used but can lead to racemization, which is often suppressed by the addition of additives like HOBt (1-hydroxybenzotriazole). researchgate.netjpt.com

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and minimize racemization. jpt.comsigmaaldrich.com

Uronium/Aminium Salts: This class includes highly effective reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). jpt.comsigmaaldrich.comsid.ir HATU is particularly noted for its high reactivity, especially in difficult couplings. sigmaaldrich.com

For particularly challenging couplings involving sterically hindered amino acids, more specialized and highly reactive reagents may be necessary. For instance, N-protected amino acid fluorides and reagents like PyAOP (7-azabenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate) have shown success in coupling sterically demanding residues. researchgate.netuniurb.it The choice of coupling reagent and the reaction conditions, including solvent and temperature, must be carefully optimized for each specific case. jpt.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, EDC jpt.com | Widely used, risk of racemization without additives. researchgate.netjpt.com |

| Phosphonium Salts | BOP, PyBOP jpt.comsigmaaldrich.com | High efficiency, low racemization risk. jpt.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU jpt.comsigmaaldrich.comsid.ir | Excellent coupling efficiency, popular for complex sequences. jpt.com |

| Specialized Reagents | Amino acid fluorides, PyAOP researchgate.netuniurb.it | Effective for highly sterically hindered amino acids. researchgate.netuniurb.it |

N-Terminal Protection and C-Terminal Amidation Chemistry

The terminal modifications of the peptide, specifically the N-terminal Boc group and the C-terminal amide, are crucial for the identity and stability of this compound.

The N-terminal tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group during peptide synthesis. americanpeptidesociety.orgnih.gov It is introduced by reacting the amino group of the N-terminal amino acid with di-tert-butyl dicarbonate. libretexts.org The Boc group is stable under the conditions used for peptide coupling but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. masterorganicchemistry.compeptide.comlibretexts.org This acid lability is the cornerstone of the Boc/Bzl SPPS strategy. peptide.comseplite.com

The C-terminal amide is a common modification in biologically active peptides, often enhancing their stability and activity by mimicking the structure of native proteins and preventing degradation by carboxypeptidases. sid.irdigitellinc.comjpt.com There are several methods to achieve C-terminal amidation. In SPPS, the most straightforward approach is to use a resin that directly yields the C-terminal amide upon cleavage, such as a Rink amide or benzhydrylamine resin. acs.orgsid.ir

Alternatively, C-terminal amidation can be achieved in solution phase. One method involves the aminolysis of a C-terminal peptide ester. sid.ir Another approach is the direct amidation of the C-terminal carboxylic acid using a coupling reagent in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) chloride (NH4Cl). sid.ir More recently, enzymatic methods using ligases are being explored as a greener alternative to chemical amidation. digitellinc.com A novel method involves the decarboxylative amidation of amino acids and peptides in the presence of isocyanates. acs.org Photolabile anchoring linkages on solid supports have also been developed to release the peptide as a C-terminal amide upon irradiation. ias.ac.in

Role and Selective Removal of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. highfine.comtotal-synthesis.com Its primary role is to prevent the amino group from participating in undesired reactions, such as self-coupling, during the formation of a peptide bond. The Boc group is favored for its stability under a range of conditions, including basic and nucleophilic environments, yet it can be readily removed under specific acidic conditions. highfine.comtotal-synthesis.com

The selective removal, or deprotection, of the Boc group is a critical step in the stepwise synthesis of peptides. This process liberates the N-terminal amine, allowing it to be coupled with the next amino acid in the sequence. The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane. total-synthesis.comnih.govcreative-peptides.com For instance, a 4 M solution of HCl in anhydrous dioxane can efficiently and selectively remove the Nα-Boc group in the presence of other acid-labile protecting groups like tert-butyl esters and ethers. nih.govresearchgate.net This orthogonality is a key advantage of the Boc strategy, enabling the synthesis of complex peptides with various protected side chains. total-synthesis.com

The mechanism of Boc deprotection under acidic conditions involves the protonation of the carbonyl oxygen of the Boc group, followed by the fragmentation of the molecule. total-synthesis.com This fragmentation results in the formation of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. The carbamic acid intermediate then decarboxylates to release carbon dioxide and the free amine. total-synthesis.com

Table 1: Common Reagents for Boc Deprotection

| Reagent | Conditions | Selectivity | Reference |

| Trifluoroacetic acid (TFA) | Anhydrous, often in dichloromethane (B109758) (DCM) | Can also cleave other acid-labile groups | creative-peptides.comnih.gov |

| Hydrogen chloride (HCl) in Dioxane | 4 M solution, room temperature | High selectivity for Nα-Boc over t-butyl esters/ethers | nih.govresearchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | In ethanol | Selective for Nα-Boc over t-butyl esters | researchgate.net |

Strategies for C-Terminal Amide Formation

The formation of a C-terminal amide is a common modification in bioactive peptides, often enhancing their stability and biological activity. explorationpub.com Several strategies exist for the synthesis of C-terminal peptide amides.

In solid-phase peptide synthesis (SPPS), a widely used approach involves the use of a specific resin that, upon cleavage, yields the C-terminal amide. nih.gov The Rink Amide resin is a popular choice for this purpose. nih.gov The synthesis begins with the C-terminal amino acid attached to the resin, and the peptide chain is elongated in the C-to-N direction. The final cleavage from the resin, typically with a strong acid like TFA, simultaneously deprotects side-chain protecting groups and releases the peptide as a C-terminal amide.

Alternatively, late-stage diversification strategies allow for the conversion of a peptide hydrazide into a C-terminal amide. explorationpub.com This can be achieved through methods like azidation followed by ammonolysis or a Staudinger reaction. explorationpub.com Another approach is the Backbone Amide Linker (BAL) strategy, where the peptide is anchored to the solid support through a backbone amide, leaving the C-terminus free for modification. nih.gov

For solution-phase synthesis, the C-terminal amide can be introduced by using an amidated amino acid as the starting material, such as Boc-Ala-NH2. chemicalbook.comchemicalbook.compeptide.com Subsequent coupling reactions then build the peptide chain from this C-terminal residue.

Fragment Condensation and Convergent Synthesis Approaches

For the synthesis of longer peptides or complex structures like this compound, fragment condensation and convergent synthesis offer significant advantages over a purely linear, stepwise approach. nih.govspringernature.com In a convergent synthesis, protected peptide fragments are synthesized separately and then coupled together to form the final, larger peptide. ontosight.ainih.gov

This strategy offers several benefits:

Increased Efficiency: The synthesis of smaller fragments is often more manageable and allows for easier purification of intermediates. nih.gov

Incorporation of Complex Moieties: Convergent synthesis is particularly useful for incorporating complex or modified amino acids, as these can be prepared as part of a smaller fragment before being introduced into the larger peptide. ontosight.aibeilstein-journals.org

The synthesis of this compound could be envisioned via a convergent route where a dipeptide fragment, such as Boc-Ala-Ala-OH, is first synthesized and purified. prepchem.com This fragment would then be coupled to N(OBz)Ala-NH2. The key challenge in fragment condensation is ensuring high coupling yields and minimizing racemization at the C-terminal residue of the activating fragment. researchgate.net Specialized coupling reagents and strategies, such as performing the coupling in a "swelling volume" of solvent on a solid support, have been developed to address these issues. researchgate.net5z.com

A tripeptide approach, where pre-synthesized tripeptide building blocks are used in solid-phase synthesis, has also been shown to be an effective convergent strategy. nih.gov This method can improve the efficiency of synthesizing longer peptides and glycopeptides. nih.gov

Analytical Validation and Purity Assessment of Synthetic Peptides

Ensuring the identity, purity, and quality of a synthetic peptide like this compound is critical. A combination of analytical techniques is typically employed for this purpose. nih.govpolypeptide.com

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of synthetic peptides. lcms.czaltabioscience.comalmacgroup.com Reversed-phase HPLC (RP-HPLC) is most commonly used, separating the target peptide from impurities based on hydrophobicity. lcms.czresearchgate.net A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution. lcms.czaltabioscience.com The purity is determined by integrating the peak area of the main product relative to the total area of all peaks detected, typically at a wavelength of 215-230 nm where the peptide bond absorbs. altabioscience.comalmacgroup.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled. altabioscience.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are well-suited for this purpose due to their speed and accuracy. altabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the identity and purity of the peptide. rsc.orgnih.gov 1H NMR can distinguish between different amino acids in the sequence and can also be used for quantitative analysis (qNMR) to determine the absolute purity of a sample. rsc.orgacs.orgnih.gov NMR is particularly valuable for identifying process-related impurities and confirming the presence and integrity of protecting groups. rsc.org

Table 2: Common Analytical Techniques for Peptide Validation

| Technique | Purpose | Key Information Provided | References |

| HPLC | Purity Assessment | Percentage purity, detection of impurities (e.g., truncated or deletion sequences) | nih.govlcms.czaltabioscience.comalmacgroup.com |

| Mass Spectrometry | Identity Confirmation | Molecular weight of the target peptide | altabioscience.com |

| NMR Spectroscopy | Structural Elucidation & Purity | Confirmation of amino acid sequence, stereochemistry, presence of protecting groups, and quantification of peptide content and impurities | rsc.orgnih.govacs.orgnih.gov |

| Amino Acid Analysis | Compositional Verification | Relative ratios of constituent amino acids after hydrolysis | altabioscience.comrsc.org |

The validation of these analytical methods according to guidelines from the International Conference on Harmonization (ICH) is crucial to ensure they are accurate, specific, linear, robust, and precise for their intended purpose. nih.govresearchgate.net

Investigation of Biological Activities and Molecular Recognition of Boc Ala Ala N Obz Ala Nh2 Analogues

Enzyme Inhibition Potentials of Peptide Derivatives

N-modified peptide derivatives, including those analogous to Boc-Ala-Ala-N(OBz)Ala-NH2, are recognized for their potential as enzyme inhibitors. The modification of the peptide backbone can enhance stability against proteolytic degradation and improve binding affinity and selectivity for target enzymes. mdpi.com

Peptides containing alanine (B10760859) residues are known to have an affinity for proteases like elastase. nih.gov The introduction of an N-alkoxy group, such as a benzyloxy group, can significantly influence this inhibitory activity. Human neutrophil elastase (HNE) is a serine protease implicated in various inflammatory diseases, making it a key target for inhibitor development. nih.gov

Research into peptide-based inhibitors has shown that the sequence and structure of the peptide are crucial for activity. For instance, studies on elastase inhibitors have identified that the enzyme has a preference for peptides containing residues like Glycine, Alanine, Proline, and Valine. nih.gov The analogue Boc-Ala-Ala-Ala-NHO-Bz, which features an N-hydroxy-benzyl group, serves as a relevant example. The modification at the amide nitrogen is a key factor in its interaction with the enzyme's active site. The inhibitory potency of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

The structure of the side chain attached to the peptide core is essential for elastase inhibitory activity. Shortening the side chain or introducing a bulky group can dramatically decrease or even eliminate the inhibitory effect. For example, replacing a longer, more optimal side chain with a simple acetyl group or a bulky Boc group on a peptide macrocycle resulted in a significant loss of elastase inhibition, demonstrating that the binding pocket has specific steric and chemical requirements. nih.gov

Table 1: Elastase Inhibitory Activity of Selected Peptide Analogues

| Compound/Analogue | Target Enzyme | IC50 Value |

|---|---|---|

| Lyngbyastatin 7 | Human Neutrophil Elastase (HNE) | 29 ± 2 nM nih.gov |

| Analogue 16 (acetyl side chain) | Human Neutrophil Elastase (HNE) | >10,000 nM nih.gov |

| Analogue 15 (Boc side chain) | Human Neutrophil Elastase (HNE) | No activity nih.gov |

This table is interactive and can be sorted by column.

Beyond proteases, N-modified peptide derivatives have been investigated as inhibitors for a range of other biologically significant enzymes. The specific chemical modifications can be tailored to target enzymes involved in various pathological processes. dovepress.com For example, peptide-like structures are being explored for their potential to inhibit nonribosomal peptide synthetases (NRPSs), which are crucial for virulence in some pathogens. beilstein-journals.org

Additionally, modifications to peptide scaffolds are a common strategy in the development of inhibitors for cholinesterases, enzymes that are key targets in managing neurodegenerative diseases like Alzheimer's. nih.govmdpi.com The introduction of groups like alkoxyamines can confer unique properties, leading to potent and selective inhibition. mdpi.com While direct studies on this compound for these specific targets are not widely documented, its structural motifs are relevant to the broader field of enzyme inhibitor design. Some peptide derivatives have also been investigated for their potential to inhibit cancer cell proliferation. smolecule.com

Ligand-Receptor Binding Studies and Specificity Profiling

The interaction between a peptide ligand and its receptor is a highly specific process governed by molecular recognition. nih.gov This involves a complex interplay of noncovalent forces that dictate the binding affinity and selectivity of the ligand.

Molecular recognition is the process where molecules associate through specific noncovalent interactions. trinity.edu For peptide inhibitors, this involves fitting into the active site of an enzyme or a binding pocket on a receptor. The N(OBz)Ala modification in analogues of this compound plays a critical role in this process. The presence of an α-heteroatom in the sidechain, such as the oxygen in the N-alkoxy group, can create repulsion with the backbone carbonyl oxygen, forcing the adjacent amide bond to adopt a trans conformation. researchgate.net This conformational constraint reduces the flexibility of the peptide, which can pre-organize it into a shape that is favorable for binding, a common strategy for designing potent ligands. nih.gov

Binding to the active site of an enzyme like elastase involves interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in cholinesterase inhibitors, strong cation–π interactions between the inhibitor and tryptophan residues in the enzyme's catalytic site are often crucial for potent binding. mdpi.com Similarly, the benzyloxy group of this compound could engage in π-stacking or hydrophobic interactions within a target's binding pocket.

The binding affinity (how strongly a ligand binds) and selectivity (its preference for one target over others) are key determinants of a peptide's therapeutic potential. nih.gov For N(OBz)Ala-containing peptides, several factors contribute to these properties.

Conformational Rigidity : As mentioned, the N-alkoxy modification can enforce a specific backbone geometry. researchgate.net This reduces the entropic penalty of binding, often leading to higher affinity.

Side-Chain Interactions : The benzyloxy group provides a bulky, aromatic moiety that can participate in specific hydrophobic and aromatic interactions within the binding site. The nature and position of this group are critical; even small changes can significantly alter binding affinity.

Hydrogen Bonding : The peptide backbone's amide groups are primary sites for hydrogen bonding with the target receptor. The N-modification can alter the hydrogen-bonding capacity of the adjacent amide nitrogen.

Peptide cyclization is another strategy used to improve both stability and binding affinity by constraining the molecule's conformation. nih.gov While this compound is a linear peptide, the principles of conformational restriction for enhanced affinity are analogous.

Structure-Activity Relationship (SAR) Studies for N-Modified Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a compound's structure to understand how these changes affect its biological activity. nih.govmdpi.com For N-modified peptides like this compound, SAR studies provide crucial insights for optimizing potency and selectivity. nih.gov

Key areas of modification in SAR studies for this class of peptides include:

The N-Terminal Group : The tert-butoxycarbonyl (Boc) group is a protecting group but also contributes to the molecule's lipophilicity and steric profile. Replacing it with other acyl groups (e.g., acetyl) or removing it could significantly impact activity, as seen in elastase inhibitors where a minimal side chain was required for recognition. nih.gov

The Peptide Backbone : Alanine scanning, where individual amino acids are replaced with alanine, is a common technique to probe the importance of each residue's side chain for binding. nih.gov In this case, replacing the Ala residues could determine their role in maintaining the active conformation and in direct interactions with the target.

The N-Alkoxy Modification : The benzyloxy group is a primary target for modification. Altering the aromatic ring with different substituents (e.g., electron-donating or -withdrawing groups) or changing the linker (e.g., replacing benzyl (B1604629) with other alkyl or aryl groups) would directly probe the steric and electronic requirements of the binding pocket. The inhibitory potency of N-acyl-N-hydroxyleucine methyl esters, for example, was found to be sharply curtailed as the alkyl group became bulkier. researchgate.net

The C-Terminal Group : The C-terminal amide (NH2) is more resistant to hydrolysis by carboxypeptidases than a free carboxylic acid. Modifying this group could affect the peptide's stability and its hydrogen-bonding interactions at the binding site.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for N-Modified Peptides

| Molecular Component | Modification Strategy | Potential Impact on Activity | Rationale |

|---|---|---|---|

| N-Terminus | Replace Boc with smaller (e.g., Acetyl) or larger groups | Likely decrease or increase in potency | Alters steric bulk and lipophilicity, affecting fit in the binding pocket. nih.gov |

| Peptide Backbone | Replace Ala residues with other amino acids (e.g., Gly, Val) | Varies; could increase or decrease activity | Probes the importance of side-chain size, shape, and polarity for target recognition. nih.govnih.gov |

| N-Alkoxy Group | Modify the benzyl ring (substituents) or replace it entirely | Highly dependent on the target; can fine-tune affinity and selectivity | The N-alkoxy side chain is a key pharmacophoric element; its interactions are critical for binding. researchgate.net |

| Chirality | Substitute L-amino acids with D-amino acids | Often leads to decreased activity, but can increase proteolytic stability and sometimes potency | The stereochemistry of the peptide must be complementary to the chiral binding site of the target enzyme/receptor. nih.gov |

This table is interactive and can be sorted by column.

Elucidating the Role of the N(OBz)Ala Side Chain in Bioactivity

The N(OBz)Ala residue is a critical determinant of the biological activity of this compound. Its side chain, which features a benzyloxy group attached to the alpha-amino nitrogen, imparts several key characteristics that influence how the peptide interacts with biological targets. The introduction of functionalized side chains in peptides is a known strategy for designing biologically active molecules. nih.gov

The bioactivity of peptides is profoundly influenced by the physicochemical properties of their amino acid side chains. rsc.org In the case of N(OBz)Ala, the benzyloxy group introduces significant steric bulk compared to a standard alanine residue. This steric hindrance can play a crucial role in dictating the peptide's conformational preferences, potentially stabilizing specific secondary structures like turns or helices that are essential for binding to a target protein. aps.orgnih.gov The conformation of peptides containing modified amino acids, such as β-amino acids, is known to be influenced by side-chain substituents, which in turn affects their biological function. nih.gov

Furthermore, the oxygen atom in the benzyloxy group can act as a hydrogen bond acceptor, offering an additional point of interaction with a biological receptor that is not present in the parent alanine residue. The aromatic benzyl ring also introduces the potential for π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target's binding site. nih.gov Such non-covalent interactions are fundamental to the molecular recognition and affinity of a ligand for its receptor.

To systematically elucidate the role of the N(OBz)Ala side chain, researchers often synthesize a series of analogues where this residue is modified. The resulting changes in biological activity can then be correlated with the specific structural modifications.

Table 1: Hypothetical Analogues of this compound and Their Postulated Properties

| Analogue ID | Modification to N(OBz)Ala Side Chain | Expected Impact on Bioactivity |

| 1 | Replacement of benzyl with methyl (N(OMe)Ala) | Reduced steric bulk and hydrophobicity; may decrease binding affinity if hydrophobic interactions are critical. |

| 2 | Replacement of benzyl with a para-nitrobenzyl group | Introduces an electron-withdrawing group; could alter electronic interactions and potentially act as a hydrogen bond acceptor. |

| 3 | Removal of the benzyloxy group (Ala residue) | Serves as a negative control to establish the importance of the N-benzyloxy modification for activity. |

| 4 | Replacement with N-benzyl-glycine | Increases conformational flexibility in the backbone, which could positively or negatively impact binding entropy. |

Rational Design of Potent and Selective Analogues

Rational design is a key strategy in medicinal chemistry for developing new therapeutic agents with improved potency and selectivity. nih.govrsc.org This approach relies on a detailed understanding of the structure-activity relationship (SAR) and the three-dimensional structure of the biological target. For this compound analogues, rational design efforts would focus on optimizing the interactions mediated by the N(OBz)Ala side chain and the peptide backbone.

The process often begins with computational modeling to predict how different modifications might affect binding affinity and selectivity. nih.gov Based on these predictions, a focused library of analogues is synthesized and then tested in biological assays. For instance, if the benzyl group of N(OBz)Ala is found to fit into a hydrophobic pocket of the target, analogues with different aromatic substituents could be designed to enhance these hydrophobic interactions.

Cyclization is another powerful strategy in rational peptide design. nih.govrsc.org By linking the N- and C-termini or through side-chain bridging, the conformational flexibility of the peptide can be reduced. This pre-organization into a bioactive conformation can lead to a significant increase in potency by minimizing the entropic penalty of binding. For example, analogues of the antimicrobial lipopeptide tridecaptin A1 were rationally designed as cyclic structures to improve their stability and retain strong antimicrobial activity. nih.govrsc.org

Table 2: Example of a Rational Design Strategy for Potency Optimization

| Parameter | Design Strategy | Example Modification | Rationale |

| Potency | Enhance Hydrophobic Interactions | Substitute the benzyl group with a naphthyl group. | Increases the surface area for hydrophobic contact with the target, potentially increasing binding affinity. |

| Selectivity | Introduce Specific Hydrogen Bonds | Add a hydroxyl or amino group to the phenyl ring of the benzyl moiety. | Creates opportunities for specific hydrogen bonds with the target receptor, which may not be possible with off-target proteins. |

| Stability | Introduce Non-standard Amino Acids | Replace L-Ala with D-Ala or a β-amino acid. acs.org | Increases resistance to proteolytic degradation by endogenous enzymes, thereby prolonging the peptide's half-life. acs.org |

| Conformation | Induce a Specific Turn Structure | Replace the central Ala with Proline. | The rigid ring of proline can induce a β-turn, which may be the required conformation for biological activity. |

Mechanistic Insights into Biological Function at the Atomic Level

Understanding the biological function of this compound at the atomic level requires a detailed picture of its interaction with its molecular target. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for obtaining high-resolution structural information of peptide-protein complexes.

At the atomic level, the binding of the peptide to its target is governed by a network of non-covalent interactions. The N-terminal Boc (tert-butyloxycarbonyl) group, while primarily a protecting group in synthesis, is a bulky, hydrophobic moiety that can contribute to binding. total-synthesis.comwikipedia.org The amide groups of the peptide backbone can act as both hydrogen bond donors and acceptors, forming a stable interface with the target protein.

The N(OBz)Ala residue likely plays a central role in the binding mechanism. The benzyl ring can engage in van der Waals forces and hydrophobic interactions within a corresponding pocket on the receptor surface. If the target contains aromatic residues like phenylalanine, tyrosine, or tryptophan, π-π stacking interactions could occur, where the electron clouds of the aromatic rings align, providing significant binding energy. The ether oxygen of the benzyloxy group could form a crucial hydrogen bond with a donor group on the receptor, such as the hydroxyl of a serine or threonine, or the amide of asparagine or glutamine.

Computational methods, such as molecular dynamics simulations, can complement experimental data by providing a dynamic view of the binding process. These simulations can reveal the conformational changes that occur upon binding and highlight the key atomic interactions that stabilize the complex. By calculating the binding free energy of different analogues, computational studies can help to rationalize experimental SAR data and guide the design of new, more potent compounds. For example, simulations of polyalanine-like peptides have shown that side-chain interactions are crucial for the formation and stability of secondary structures like α-helices. aps.org A similar approach could be used to understand how the N(OBz)Ala side chain influences the conformation and binding of this compound.

Applications and Research Utility of Boc Ala Ala N Obz Ala Nh2 As a Scientific Tool

Utilization as a Biochemical Probe for Enzyme Mechanism Elucidation

The specific structure of Boc-Ala-Ala-N(OBz)Ala-NH2 makes it a potent tool for studying enzyme mechanisms, particularly those of proteases. The peptide bond preceding the N-substituted alanine (B10760859), between the second alanine and the N(OBz)Ala residue, is a tertiary amide. This configuration confers significant resistance to enzymatic cleavage by many common proteases, which typically recognize and hydrolyze secondary amide bonds.

By acting as a non-cleavable substrate analog, this compound can be used to:

Probe Enzyme Active Sites: It can bind to the active site of an enzyme without being degraded, allowing researchers to study the binding event itself. Techniques such as X-ray crystallography or NMR spectroscopy can be employed to determine the precise interactions between the peptide and the enzyme, providing a snapshot of the enzyme-substrate complex.

Investigate Enzyme Specificity: By systematically replacing the alanine residues with other amino acids, researchers can use this stable N-alkoxy backbone to map the specificity pockets (S1, S2, etc.) of a protease, determining which amino acid side chains are preferred at each position without the complication of substrate cleavage.

Function as an Inhibitor Scaffold: Its resistance to proteolysis makes it a foundational structure for designing competitive enzyme inhibitors. nih.gov The core tripeptide can be further modified to enhance binding affinity and selectivity for a target enzyme.

Function as a Model Peptide for Conformational and Folding Studies

Understanding how proteins and peptides fold into their functional three-dimensional shapes is a fundamental goal in biochemistry. nih.govyoutube.comyoutube.com Short, well-defined peptides like this compound are excellent models for dissecting the forces that govern folding. nih.govnih.gov

The introduction of an N-alkoxy group, such as the N-benzyloxy group in this compound, has a profound impact on the peptide's conformational landscape:

Restricted Backbone Flexibility: The substitution on the amide nitrogen atom introduces steric hindrance, which restricts rotation around the adjacent peptide bonds. nih.gov This limitation reduces the number of possible conformations the peptide can adopt, simplifying the analysis of its folding behavior.

Induction of Specific Secondary Structures: N-alkylation can promote the formation of specific secondary structures, such as β-turns or helical structures, which are critical elements in protein architecture. nih.govnih.gov Spectroscopic methods, including circular dichroism (CD) and nuclear magnetic resonance (NMR), can be used to analyze the stable conformations adopted by this compound in different solvent environments, providing insight into how N-substitution patterns guide peptide folding. nih.gov

Below is a data table comparing the key conformational properties of a standard peptide bond versus the N-alkoxy modified bond found in this compound.

| Property | Standard Peptide Bond (Ala-Ala) | N-Alkoxy Peptide Bond (Ala-N(OBz)Ala) |

| Amide Type | Secondary Amide | Tertiary Amide |

| Hydrogen Bond Donor | Yes (Amide N-H) | No |

| Rotational Freedom | Relatively High | Sterically Restricted |

| Susceptibility to Proteolysis | High | Very Low |

| Cis/Trans Isomerization | Trans is highly favored | Increased potential for cis isomer |

Employment in the Development of Next-Generation Peptide-Based Reagents

This compound is a versatile synthetic intermediate used in the construction of more complex and functional peptide-based reagents. uni-kiel.de Each component of the molecule can be selectively modified, making it a valuable building block in synthetic chemistry. nbinno.com

Key synthetic applications include:

N-Terminal Elongation: The Boc protecting group is stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid), allowing for the stepwise addition of more amino acids to the N-terminus. peptide.compeptide.comyoutube.com

Conversion to N-Hydroxy Peptides: The benzyl (B1604629) group (Bz) on the N-benzyloxy moiety can be removed via catalytic hydrogenation. This process unmasks a reactive N-hydroxy group, converting the residue into N-hydroxy-alanine. Peptides containing N-hydroxy amides have unique properties, including the ability to form hydroxamic acids, which are potent inhibitors of metalloproteinases. oup.com

Scaffold for Combinatorial Libraries: The stable and conformationally defined nature of the peptide makes it an ideal scaffold for creating libraries of related compounds. By varying the amino acids at the first two positions or by modifying the C-terminal amide, large numbers of distinct molecules can be generated and screened for specific biological activities, such as receptor binding or antimicrobial effects.

Contribution to the Understanding of Peptide Mimicry and Drug Design Principles

A major challenge in developing peptide-based drugs is their poor stability in the body due to rapid degradation by proteases. nih.govlifechemicals.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. nih.govlifechemicals.comresearchgate.net

This compound embodies several key principles of peptidomimetic design:

Backbone Modification for Stability: The N-substitution is a classic strategy to block enzymatic degradation, significantly increasing the molecule's half-life. nih.govresearchgate.net

Conformational Constraint: By locking the peptide into a specific shape, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and selectivity. researchgate.net

Introduction of Novel Functionality: The N-benzyloxy group serves as a protected form of a hydroxylamine (B1172632), a functional group not found in natural amino acids. oup.com Introducing such novel functionalities is a cornerstone of modern drug design, enabling new interactions with biological targets. lifechemicals.comsciencedaily.com

Studies on compounds like this compound help researchers refine the rules for designing next-generation therapeutics that combine the target specificity of peptides with the stability of traditional small-molecule drugs. acs.org

Future Perspectives and Emerging Research Directions in Modified Peptide Chemistry

Advancements in Stereoselective Synthesis of N-Modified Amino Acids

The precise three-dimensional arrangement of atoms is critical for the biological activity of peptides. Consequently, the stereoselective synthesis of modified amino acids is of paramount importance. For a compound like Boc-Ala-Ala-N(OBz)Ala-NH2, the key challenge lies in the stereocontrolled synthesis of the N-benzyloxy-alanine residue.

Recent advancements have focused on transition metal-catalyzed asymmetric hydrogenation and other enantioselective methods to produce chiral amines and their derivatives. nih.gov For instance, iridium-catalyzed transfer hydrogenation of oximes has been explored for accessing N-alkoxy amines. rsc.org Furthermore, cooperative catalysis involving achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids has enabled highly enantioselective N–H insertion reactions to create α-amino acid derivatives under mild conditions. rsc.org

Researchers are also developing photobiocatalytic methods, which use light and engineered enzymes to perform asymmetric C-C bond formations, offering new routes to non-canonical amino acids with high stereoselectivity. researchgate.net These innovative synthetic strategies are crucial for producing enantiomerically pure N-alkoxy amino acids, which are the essential building blocks for complex modified peptides like this compound.

| Photobiocatalytic Coupling | Combination of photoredox catalysis and biocatalysis to achieve asymmetric bond formations under light irradiation. researchgate.net | Novel reactivity, high stereocontrol, mild conditions. | Requires specialized equipment, enzyme engineering may be necessary. |

Exploration of Novel Biological Targets and Therapeutic Applications

Chemical modifications, such as N-alkoxylation, can significantly alter the physicochemical properties of a peptide. nih.gov The N-benzyloxy group in a peptide backbone, for example, removes a hydrogen bond donor, which can disrupt typical secondary structures like α-helices and β-sheets. mdpi.com This conformational constraint can enhance binding affinity to specific biological targets and, crucially, increase resistance to proteolytic degradation by enzymes. mdpi.comacs.org

These enhanced properties allow modified peptides to engage with biological targets that are challenging for traditional small molecules or large biologics, such as protein-protein interactions (PPIs). mdpi.com Peptides containing N-substituted residues are being investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. mdpi.comcreative-peptides.com For instance, modified peptides are being developed as inhibitors of challenging targets like KRAS in cancer signaling pathways. biorxiv.org The improved stability and cell permeability imparted by modifications like N-alkylation could enable such peptides to reach intracellular targets previously considered "undruggable." mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Peptide Design

The structural diversity available through chemical modifications presents a vast chemical space that is impossible to explore exhaustively through experimentation alone. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for navigating this complexity. oup.comresearchgate.net These computational approaches can accelerate the design and optimization of modified peptides. nih.gov

AI algorithms can analyze extensive datasets to predict the properties of novel peptide sequences, including those with non-canonical residues like N-benzyloxy-alanine. researchgate.net Machine learning models can forecast a peptide's bioactivity, toxicity, stability, and binding affinity for a specific target. oup.comnih.gov This predictive power allows researchers to perform in silico screening of virtual libraries, prioritizing the most promising candidates for chemical synthesis and experimental testing. depositolegale.it Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even design entirely new peptide sequences with desired properties, potentially leading to the discovery of novel therapeutics for a variety of diseases. oup.com

Table 2: Applications of AI/ML in Modified Peptide Design

| AI/ML Application | Description | Impact on Peptide Design (e.g., for this compound analogues) |

|---|---|---|

| Property Prediction | ML models are trained on existing data to predict physicochemical properties, bioactivity, and toxicity. nih.gov | Enables rapid in silico assessment of how different N-alkoxy groups or adjacent amino acids would affect stability and target binding. |

| Virtual Screening | Computationally screening large libraries of virtual peptides against a target protein structure to identify potential binders. nih.gov | Efficiently prioritizes which modified peptide sequences to synthesize, saving time and resources. |

| De Novo Design | Generative models create novel peptide sequences optimized for specific properties or functions. oup.com | Can propose novel sequences incorporating N-benzyloxy-alanine or other modified residues with potentially superior therapeutic profiles. |

| Interaction Modeling | AI algorithms predict how a peptide will bind to its target protein, elucidating the key interactions that drive affinity and specificity. nih.gov | Provides insights into how the N(OBz)Ala residue contributes to target engagement, guiding further optimization. |

Development of High-Throughput Screening Methodologies for Peptide Libraries

The synthesis of large, diverse libraries of modified peptides is only one part of the discovery process; efficiently screening these libraries to identify active compounds is equally critical. High-throughput screening (HTS) methodologies are essential for testing thousands to millions of compounds rapidly. creative-peptides.com

Several platforms have been developed for screening peptide libraries. Display technologies, such as phage display, create a physical link between a peptide and its encoding genetic material, allowing for the rapid selection of binders from vast libraries. nih.gov However, these systems can be limited in their ability to incorporate non-canonical amino acids.

For chemically synthesized libraries containing modified residues, bead-based methods like one-bead-one-compound (OBOC) are common. creative-peptides.com In this approach, each bead carries a unique peptide sequence, which can be tested for binding to a fluorescently labeled target protein. unt.edu Recent innovations include label-free screening methods, such as hydrogen exchange-mass spectrometry (HX-MS), which can screen libraries of free peptides in solution by detecting changes in solvent exposure upon binding to a target. nih.gov The development of faster and more sensitive screening technologies is crucial for unlocking the full potential of modified peptide libraries and discovering lead compounds for therapeutic development. nih.gov

Q & A

Q. What are the critical steps for synthesizing Boc-Ala-Ala-N(OBz)Ala-NH2 with high purity?

- Methodological Answer : Synthesis requires sequential coupling of protected amino acids using reagents like HOBt/DCC to minimize racemization. The Boc group protects the N-terminus, while OBz safeguards the side chain. Purification via reverse-phase HPLC with acetonitrile/water gradients ensures purity. Characterization should include H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves backbone conformation and protecting group integrity. Infrared (IR) spectroscopy identifies amide bonds (1650–1700 cm) and ester groups (OBz, ~1720 cm). High-resolution MS (e.g., ESI-TOF) confirms molecular weight. Purity assessments via TLC or HPLC are essential to detect side products .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer : Racemization is minimized using coupling agents like HOBt and maintaining low temperatures (0–4°C). Incomplete deprotection of Boc or OBz groups requires optimized trifluoroacetic acid (TFA) or hydrogenolysis conditions, respectively. Monitor reactions with TLC and quench intermediates promptly to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on the enzymatic stability of this compound be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, pH, temperature). Standardize conditions using recombinant enzymes (e.g., chymotrypsin) and buffer systems (e.g., Tris-HCl, pH 7.4). Compare cleavage rates via HPLC or fluorometric assays. Control for OBz group hydrolysis by including protease inhibitors in parallel experiments .

Q. What experimental designs elucidate the role of the OBz group in protease substrate recognition?

- Methodological Answer : Use site-directed mutagenesis to modify protease active sites (e.g., trypsin S1 pocket). Compare kinetic parameters (, ) of this compound with analogs lacking OBz. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions, validated by surface plasmon resonance (SPR) .

Q. How do Boc and OBz groups influence the peptide’s conformational dynamics in solution?

Q. What strategies address low yields in solid-phase synthesis of this compound?

- Methodological Answer : Optimize resin swelling (e.g., DMF or DCM) and coupling efficiency via Kaiser tests. Use microwave-assisted synthesis to accelerate reaction rates. Post-synthesis cleavage with HF or TFA requires precise control to preserve OBz integrity. Analyze intermediates via MALDI-TOF MS for real-time troubleshooting .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response effects in studies using this compound?

- Methodological Answer : Use two-way ANOVA to assess interactions between peptide concentration and biological response (e.g., enzyme inhibition). Normalize data to controls and apply Tukey’s post-hoc test for multiple comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .

Q. What controls are essential for in vitro assays testing this compound’s bioactivity?

- Methodological Answer : Include negative controls (e.g., scrambled peptide sequence) and solvent controls (e.g., DMSO). Validate assay specificity with competitive inhibitors (e.g., PMSF for serine proteases). Pre-treat samples with OBz-hydrolyzing enzymes (e.g., esterases) to confirm the role of the protecting group .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.